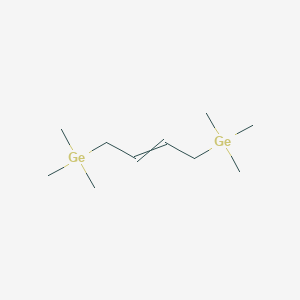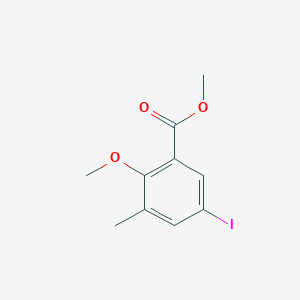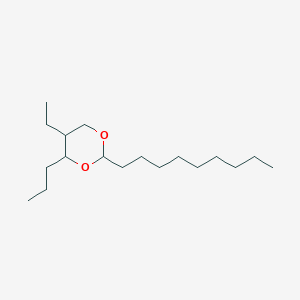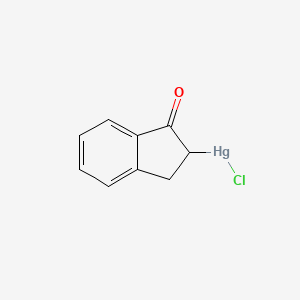
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is a chemical compound with the molecular formula C₉H₇ClHgO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury typically involves the reaction of 3-oxo-1,2-dihydroindene with mercuric chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds. Substitution reactions can result in a variety of organomercury compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro-(1-oxo-2,3-dihydroinden-2-yl)mercury
- Chloro-(2-oxo-1,2-dihydroinden-3-yl)mercury
- Chloro-(3-oxo-1,2-dihydroinden-1-yl)mercury
Uniqueness
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the chlorine and mercury atoms in the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5150-56-1 |
|---|---|
Molekularformel |
C9H7ClHgO |
Molekulargewicht |
367.19 g/mol |
IUPAC-Name |
chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury |
InChI |
InChI=1S/C9H7O.ClH.Hg/c10-9-6-5-7-3-1-2-4-8(7)9;;/h1-4,6H,5H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
WLFJRTOJIKJENB-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C21)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


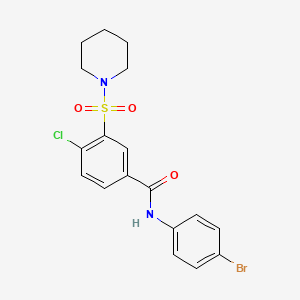

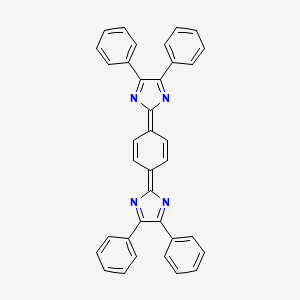
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
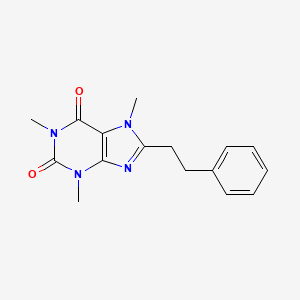

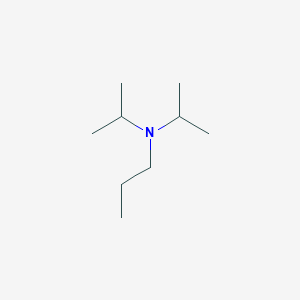
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
